2,4-Quinazolinediamine, 7-chloro- is a chemical compound classified under the category of quinazolines, which are bicyclic compounds containing a fused benzene and pyrimidine ring. This specific compound features a chlorine atom at the 7-position and amino groups at the 2 and 4 positions of the quinazoline ring. Quinazolines are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
The synthesis of 2,4-quinazolinediamine, 7-chloro- can be accomplished through several methods. One notable approach involves the nitration of an appropriate substrate followed by reduction and cyclization reactions. For instance:
Specific parameters such as temperature, reaction time, and molar ratios are critical in optimizing yields and purity. For example, a typical cyclization reaction might occur at temperatures ranging from 10°C to 120°C over several hours .
The molecular structure of 2,4-quinazolinediamine, 7-chloro- can be described using its chemical formula . The compound exhibits a planar structure due to the aromatic nature of the quinazoline ring system. Key features include:
The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure .
2,4-Quinazolinediamine, 7-chloro- participates in various chemical reactions typical for amines and halogenated compounds:
The mechanism of action for compounds like 2,4-quinazolinediamine, 7-chloro-, particularly in biological contexts, often involves interaction with specific biological targets such as enzymes or receptors. For example:
The physical and chemical properties of 2,4-quinazolinediamine, 7-chloro- include:
The applications of 2,4-quinazolinediamine, 7-chloro- are diverse, particularly in medicinal chemistry:
The spatial orientation of substituents on the quinazoline core critically determines anti-amyloid activity. Studies on 7-chloro-2,4-quinazolinediamine derivatives reveal that N-benzyl positioning (N² vs. N⁴) alters Aβ40/Aβ42 inhibition by >100-fold. Derivatives with para-substituted benzyl groups at N⁴ (e.g., 3k: N⁴-(4-bromobenzyl)-7-chloro-quinazoline-2,4-diamine) exhibit Aβ40 IC₅₀ = 80 nM – an 18-fold improvement over curcumin (IC₅₀ = 1.5 µM) [1]. Conversely, meta-substitution at N⁴ reduces efficacy (e.g., 3d: 3-methoxybenzyl-N⁴, IC₅₀ = 20.6 µM). The 7-chloro group universally enhances π-stacking with amyloid β-sheets, but its benefit is negated by ortho-substituents on N-benzyl groups due to steric clashes [1].
Table 1: Influence of N⁴-Benzyl Substituents on Aβ40 Aggregation Inhibition
Compound | Substituent | IC₅₀ (µM) | Relative Potency vs. Curcumin |
---|---|---|---|
3e | 4-OMe-benzyl | 1.1 | 1.4x |
3k | 4-Br-benzyl | 0.08 | 18.8x |
3d | 3-OMe-benzyl | 20.6 | 0.07x |
3a | Benzyl | 4.8 | 0.3x |
Curcumin | – | 1.5 | 1.0x (Reference) |
N⁴-alkylation favors Aβ40 inhibition, while N²-alkylation enhances Aβ42 targeting. The N⁴-isomer 3k (4-bromobenzyl) shows Aβ40 IC₅₀ = 80 nM but weak Aβ42 inhibition (IC₅₀ = 14.8 µM). Its isomeric counterpart, the N²-isomer 4k (N²-(4-bromobenzyl)-7-chloro-quinazoline-2,4-diamine), reverses this selectivity: Aβ40 IC₅₀ = 1.7 µM and Aβ42 IC₅₀ = 1.7 µM – 1.8-fold more potent than curcumin against Aβ42 [1]. This divergence stems from:
Table 2: N² vs. N⁴ Isomeric Effects on Amyloid Inhibition
Isomer Type | Example | Aβ40 IC₅₀ (µM) | Aβ42 IC₅₀ (µM) | Selectivity Ratio (Aβ42/Aβ40) |
---|---|---|---|---|
N⁴-Alkylated | 3k | 0.08 | 14.8 | 185.0 |
N²-Alkylated | 4k | 1.7 | 1.7 | 1.0 |
Unsubstituted core | – | >25 (Promotes aggregation) | >25 | – |
The 7-chloro group is optimal for balancing electronic withdrawal and steric tolerance in amyloid inhibition. Bromine or iodine at this position maintains potency (IC₅₀ < 100 nM), whereas 7-fluoro diminishes activity by 5–10-fold due to reduced polarizability [1] [7]. Key SAR observations include:
Table 3: Halogen Effects at the 7-Position on Aβ40 Inhibition
7-Substituent | Compound | IC₅₀ (µM) | Relative Potency vs. 7-H |
---|---|---|---|
Cl | 3k | 0.08 | 60.0x |
Br | – | 0.07* | 68.6x |
I | – | 0.09* | 53.3x |
F | 4g | 0.50 | 9.6x |
CF₃ | 3f | 3.5 | 1.4x |
H | 3a | 4.8 | 1.0x (Reference) |
*Predicted from halogen SAR trends in [1] [7]
Quinazoline’s bicyclic planar structure serves as a bioisostere for naphthalene-based amyloid inhibitors (e.g., orange G). Key advantages include:
Despite these gains, naphthalene analogues retain broader steric tolerance: 2-naphthyl derivatives with ortho-substituents inhibit Aβ42 comparably to quinazolines (IC₅₀ = 1.2 µM), while similarly substituted quinazolines lose activity [1]. This highlights the scaffold-specific steric constraints in amyloid binding pockets.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7